2'/3'-O-Acetyl ADP Ribose
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Overview
Description
2’/3’-O-Acetyl ADP Ribose is a metabolite produced by the enzymatic activity of sirtuins, a family of NAD-dependent deacetylases. This compound plays a significant role in various biological processes, including gene regulation, DNA repair, and cellular signaling . The acetylation at the 2’ or 3’ position of the ADP ribose molecule distinguishes it from other ADP ribose derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’/3’-O-Acetyl ADP Ribose can be achieved through a one-step non-enzymatic method. This involves the reaction of nicotinamide adenine dinucleotide (NAD) with sodium acetate in acetic acid . The reaction produces a mixture of 2’- and 3’-O-acetyl ADP ribose isomers .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2’/3’-O-Acetyl ADP Ribose undergoes various chemical reactions, including hydrolysis and deacetylation. The hydrolysis of this compound is catalyzed by ADP-ribosylhydrolase 3, which converts it back to ADP ribose .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of water and specific enzymes like ADP-ribosylhydrolase 3 . Deacetylation reactions involve the removal of the acetyl group, often facilitated by sirtuins .
Major Products Formed
The primary products formed from the hydrolysis of 2’/3’-O-Acetyl ADP Ribose are ADP ribose and acetate . Deacetylation results in the formation of ADP ribose and nicotinamide .
Scientific Research Applications
2’/3’-O-Acetyl ADP Ribose has numerous applications in scientific research:
Mechanism of Action
2’/3’-O-Acetyl ADP Ribose exerts its effects primarily through its interaction with sirtuins. Sirtuins use NAD to cleave the acetyl group from acetylated lysine residues on target proteins, producing 2’/3’-O-Acetyl ADP Ribose and nicotinamide . This deacetylation process regulates various cellular functions, including gene expression, DNA repair, and metabolism .
Comparison with Similar Compounds
Similar Compounds
3’'-O-Acetyl ADP Ribose: Another acetylated form of ADP ribose, differing in the position of the acetyl group.
ADP Ribose: The non-acetylated form, involved in numerous cellular processes.
Nicotinamide Adenine Dinucleotide (NAD): The precursor molecule for 2’/3’-O-Acetyl ADP Ribose.
Uniqueness
2’/3’-O-Acetyl ADP Ribose is unique due to its specific acetylation, which influences its interaction with proteins and enzymes differently compared to other ADP ribose derivatives . This specificity makes it a valuable tool for studying the role of acetylation in cellular processes .
Properties
Molecular Formula |
C34H46N10Na4O30P4 |
---|---|
Molecular Weight |
1290.6 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R)-3-acetyloxy-4,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3R,4R)-4-acetyloxy-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1 |
InChI Key |
WMDCRUFIJFNZRB-YJLIMONTSA-J |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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